molecular formula C10H9N3O4S B8588074 1-({[(Pyrimidin-2-yl)sulfanyl]acetyl}oxy)pyrrolidine-2,5-dione CAS No. 922182-29-4

1-({[(Pyrimidin-2-yl)sulfanyl]acetyl}oxy)pyrrolidine-2,5-dione

Cat. No. B8588074
M. Wt: 267.26 g/mol
InChI Key: JEQASFRPQWWUSH-UHFFFAOYSA-N
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Patent
US09023656B2

Procedure details

12.31 g (107 mMol) N-hydroxysuccinimide and 22.70 g (110 mMol) dicyclohexylcarbodiimide were added at −35° C. to a solution of 18.27 g (107 mMol) (Pyrimidin-2-ylsulfanyl)-acetic acid (a) dissolved in 200 ml DMF. The reaction mixture was stirred for 16 h under argon. The residue was filtered and the filtrate was evaporated in vacuo to dryness. The remaining product was dissolved under reflux in 400 ml ethyl acetate, the hot solution was filtered and the mixture was subjected to a chromatographic purification (Florisil) using ethyl acetate. The compound was then recrystallised from ethyl acetate.
Quantity
12.31 g
Type
reactant
Reaction Step One
Quantity
22.7 g
Type
reactant
Reaction Step One
Quantity
18.27 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][N:2]1[C:6](=[O:7])[CH2:5][CH2:4][C:3]1=[O:8].C1(N=C=NC2CCCCC2)CCCCC1.[N:24]1[CH:29]=[CH:28][CH:27]=[N:26][C:25]=1[S:30][CH2:31][C:32](O)=[O:33]>CN(C=O)C>[O:8]=[C:3]1[CH2:4][CH2:5][C:6](=[O:7])[N:2]1[O:1][C:32](=[O:33])[CH2:31][S:30][C:25]1[N:26]=[CH:27][CH:28]=[CH:29][N:24]=1

Inputs

Step One
Name
Quantity
12.31 g
Type
reactant
Smiles
ON1C(CCC1=O)=O
Name
Quantity
22.7 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
18.27 g
Type
reactant
Smiles
N1=C(N=CC=C1)SCC(=O)O
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 16 h under argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The residue was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The remaining product was dissolved
TEMPERATURE
Type
TEMPERATURE
Details
under reflux in 400 ml ethyl acetate
FILTRATION
Type
FILTRATION
Details
the hot solution was filtered
CUSTOM
Type
CUSTOM
Details
the mixture was subjected to a chromatographic purification (Florisil)
CUSTOM
Type
CUSTOM
Details
The compound was then recrystallised from ethyl acetate

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
O=C1N(C(CC1)=O)OC(CSC1=NC=CC=N1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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